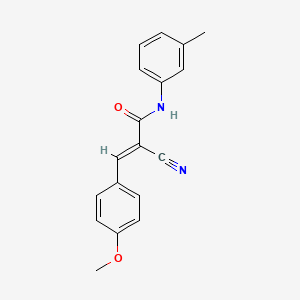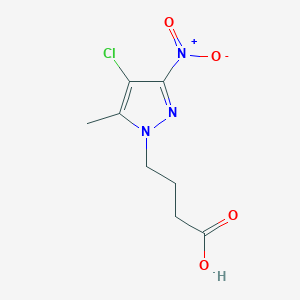
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
Overview
Description
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with chloro, methyl, and nitro groups, and a butanoic acid moiety. It is used in various research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Substitution reactions: The chloro, methyl, and nitro groups are introduced onto the pyrazole ring through electrophilic substitution reactions.
Attachment of the butanoic acid moiety: The butanoic acid group is attached to the pyrazole ring through a nucleophilic substitution reaction, often using reagents like butanoic acid derivatives and appropriate catalysts.
Chemical Reactions Analysis
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives[][3].
Scientific Research Applications
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds such as:
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but with different substitution patterns on the pyrazole ring.
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid: This compound has a benzoic acid moiety instead of a butanoic acid group.
4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid: This compound has a propanoic acid group instead of a butanoic acid group.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)10-11(5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDZDBGJPLMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320125 | |
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823325 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
696646-61-4 | |
| Record name | 4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


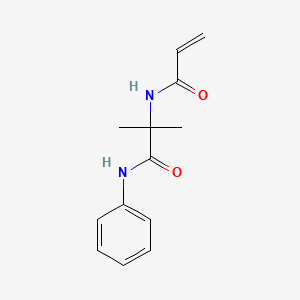
![5-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole](/img/structure/B2626259.png)
![N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2626260.png)
![5-(2,4-dichlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2626262.png)
![3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2626265.png)
![3-(1-(5-(1,2-dithiolan-3-yl)pentanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626266.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2626267.png)
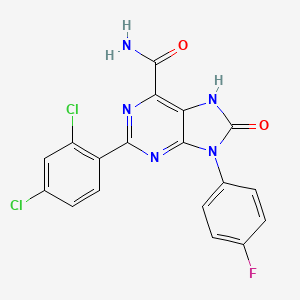
![tert-butyl2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2626270.png)
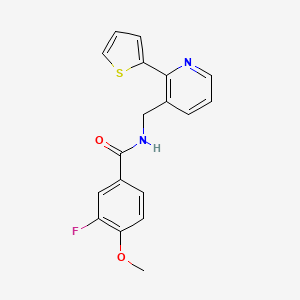
![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)
![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

